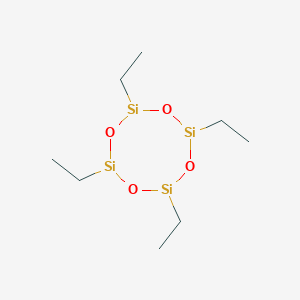

1,3,5,7-Tetraethylcyclotetrasiloxane

概要

説明

1,3,5,7-Tetraethylcyclotetrasiloxane is a cyclic organosilicon compound with the molecular formula C₈H₂₄O₄Si₄. It is a member of the cyclotetrasiloxane family, which consists of a four-membered silicon-oxygen ring with various organic substituents attached to the silicon atoms.

準備方法

Synthetic Routes and Reaction Conditions

1,3,5,7-Tetraethylcyclotetrasiloxane can be synthesized through the hydrosilylation reaction, which involves the addition of silicon-hydrogen bonds to unsaturated organic compounds. One common method involves the reaction of 1,3,5,7-tetramethylcyclotetrasiloxane with ethylene in the presence of a platinum catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure, to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .

化学反応の分析

Types of Reactions

1,3,5,7-Tetraethylcyclotetrasiloxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol groups, which can further react to form siloxane bonds.

Reduction: Reduction reactions can convert the silicon-oxygen bonds to silicon-hydrogen bonds.

Substitution: Substitution reactions involve the replacement of one or more ethyl groups with other organic or inorganic groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under controlled conditions to achieve selective reduction.

Major Products Formed

The major products formed from these reactions include various substituted cyclotetrasiloxanes, silanols, and siloxanes. These products have diverse applications in materials science, catalysis, and polymer chemistry .

科学的研究の応用

Industrial Applications

- Silicone Elastomers

- Coatings

- Adhesives and Sealants

- Electronics

- Biomedical Applications

- Surface Treatment

- Composites

- Lubricants

- Textile Industry

Case Study 1: Silicone Elastomers in Automotive Applications

A study demonstrated that incorporating TECTS into silicone elastomers significantly improved their mechanical properties and thermal stability. This enhancement allowed for better performance of automotive seals and gaskets under extreme conditions.

Case Study 2: Biomedical Devices

Research highlighted the use of TECTS in developing flexible biomedical implants that require biocompatibility and durability. The study found that devices made with TECTS exhibited excellent performance over extended periods within biological environments.

Case Study 3: Electronics Encapsulation

A project focused on using TECTS for encapsulating sensitive electronic components showed that it effectively protected against moisture ingress while maintaining electrical insulation properties. This application is vital for extending the lifespan of electronic devices.

作用機序

The mechanism of action of 1,3,5,7-tetraethylcyclotetrasiloxane involves its ability to form stable silicon-oxygen bonds, which contribute to its chemical stability and resistance to degradation. The compound can interact with various molecular targets, including other silicon-based compounds and organic molecules, through processes such as hydrosilylation and condensation reactions. These interactions enable the formation of complex structures with unique properties .

類似化合物との比較

Similar Compounds

1,3,5,7-Tetramethylcyclotetrasiloxane: This compound has methyl groups instead of ethyl groups attached to the silicon atoms.

1,3,5,7-Tetravinylcyclotetrasiloxane: This compound contains vinyl groups, which provide additional reactivity and allow for further functionalization.

1,3,5,7-Tetrahydroxycyclotetrasiloxane: This compound has hydroxyl groups attached to the silicon atoms, making it highly reactive and suitable for use in cross-linking reactions and the formation of siloxane networks.

Uniqueness

1,3,5,7-Tetraethylcyclotetrasiloxane is unique due to the presence of ethyl groups, which provide a balance between reactivity and stability. The ethyl groups offer steric hindrance, reducing the likelihood of unwanted side reactions, while still allowing for functionalization and modification. This makes it a versatile compound for various applications in research and industry .

生物活性

1,3,5,7-Tetraethylcyclotetrasiloxane (TECTS) is a cyclic siloxane compound known for its unique chemical structure and potential applications in various fields, including materials science and biomedical engineering. This article aims to provide a comprehensive overview of the biological activity of TECTS, focusing on its mutagenic properties, interactions with biological systems, and implications for safety and toxicity.

Chemical Structure and Properties

TECTS is characterized by its cyclic structure consisting of four silicon atoms and eight ethyl groups. Its molecular formula is with a molecular weight of approximately 240.51 g/mol. The compound exhibits properties typical of siloxanes, including thermal stability and low surface tension, making it suitable for various applications.

Mutagenicity Studies

Research has indicated that siloxanes can exhibit varying degrees of mutagenic activity. A study on structurally related compounds showed that while some siloranes demonstrated mutagenic effects in Salmonella typhimurium strains (such as TA100), others did not show significant mutagenicity. Specifically, TECTS was tested alongside other siloranes and was found to be non-mutagenic in these assays . This suggests that TECTS may pose a lower risk in terms of genetic toxicity compared to other compounds in its class.

Interaction with Biological Systems

The biological interactions of TECTS have been explored in the context of its use as a precursor in the synthesis of silicone-based materials. These materials are often employed in medical devices due to their biocompatibility. For instance, TECTS has been used to create polysiloxane networks through hydrosilylation reactions, which are critical for developing silicone elastomers used in biomedical applications .

1. Use in Biomedical Applications

A notable study involved the use of TECTS in creating polymeric gels that respond to environmental stimuli. These gels were synthesized using TECTS as a cross-linker, resulting in materials that could be utilized for drug delivery systems. The research highlighted the ability of these gels to encapsulate therapeutic agents while maintaining biocompatibility .

2. Safety Assessments

Safety assessments conducted on TECTS indicated that it has a favorable profile regarding human exposure risks. In various toxicity studies, TECTS did not demonstrate significant adverse effects at concentrations typically encountered during industrial use . This is particularly relevant for its application in consumer products and medical devices.

Summary of Research Findings

特性

InChI |

InChI=1S/C8H20O4Si4/c1-5-13-9-14(6-2)11-16(8-4)12-15(7-3)10-13/h5-8H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSKRIKFYGJQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si]1O[Si](O[Si](O[Si](O1)CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16066-10-7 | |

| Record name | Tetraethylcyclotetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。